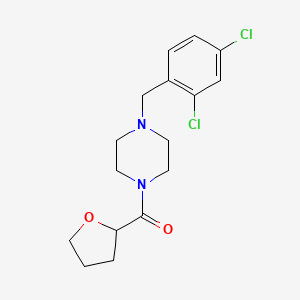![molecular formula C26H20Cl2F3N3O2S B4585722 N'-(3,4-dichlorophenyl)-N-{2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}-N-(2-phenylethyl)thiourea](/img/structure/B4585722.png)
N'-(3,4-dichlorophenyl)-N-{2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}-N-(2-phenylethyl)thiourea
Overview
Description
Thiourea derivatives, including compounds like N'-(3,4-dichlorophenyl)-N-{2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}-N-(2-phenylethyl)thiourea, have been extensively studied due to their diverse chemical and physical properties, which make them valuable in various fields of chemistry and materials science. These compounds exhibit a wide range of biological activities and are used in the synthesis of more complex chemical entities.
Synthesis Analysis
The synthesis of thiourea derivatives involves the reaction of amines with isothiocyanates or carbon disulfide in the presence of base. For example, the synthesis and characterization of related thiourea derivatives have been detailed, highlighting methods such as refluxing mixtures of appropriate amines and isothiocyanates, followed by crystallization to purify the synthesized compounds (Yusof et al., 2010).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by spectroscopic techniques such as IR, NMR, and X-ray diffraction. These methods reveal the configurations, bonding patterns, and overall molecular geometry. For instance, the crystal structure of similar compounds has been determined, showing monoclinic systems and highlighting the importance of intramolecular hydrogen bonding in stabilizing the molecular structure (Yusof et al., 2010).
Scientific Research Applications
Synthesis and Characterization
Thiourea derivatives are synthesized and characterized for their structural properties, using techniques such as IR, NMR, and X-ray diffraction. For example, a series of N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives were successfully synthesized and characterized, providing insights into their molecular structure and vibrational properties (Yusof et al., 2010).
Bioremediation
Certain thiourea derivatives are investigated for their potential in bioremediation technologies, such as the enhanced mineralization of herbicides in contaminated soils. This approach uses microbial consortia and cyclodextrin-based systems to improve the bioavailability and degradation of persistent organic pollutants (Villaverde et al., 2012).
Enzyme Inhibition
Thiourea derivatives are also explored for their enzyme inhibitory activities. For instance, certain unsymmetrical thiourea derivatives showed potential as enzyme inhibitors, with applications in understanding enzyme function and designing inhibitors for therapeutic purposes (Rahman et al., 2021).
Material Science
In material science, thiourea derivatives contribute to the development of new materials with specific properties, such as metal complexes with thiourea ligands. These complexes are studied for their structural, spectroscopic, and potentially catalytic properties, offering insights into their applications in various chemical processes (Shadab & Aslam, 2014).
Antipathogenic Activity
Research on thiourea derivatives extends to their antipathogenic activities, with some compounds showing significant effects against bacteria, particularly those known for biofilm formation. This suggests potential applications in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-[2,5-dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]-1-(2-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2F3N3O2S/c27-19-11-10-17(14-20(19)28)32-25(37)33(13-12-16-6-2-1-3-7-16)22-15-23(35)34(24(22)36)21-9-5-4-8-18(21)26(29,30)31/h1-11,14,22H,12-13,15H2,(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHCPNCNKQFKCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2C(F)(F)F)N(CCC3=CC=CC=C3)C(=S)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)-1-{2,5-dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-1-(2-phenylethyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-chloro-2-methoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4585639.png)
![5-[4-(difluoromethoxy)phenyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4585649.png)
![N-(4-acetylphenyl)-2-[(3-cycloheptyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4585655.png)

![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3,4-dimethylphenyl)urea](/img/structure/B4585674.png)

![N-(5-methyl-3-isoxazolyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-phenylacetamide](/img/structure/B4585689.png)
![1-ethyl-4-(2-mercapto-4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585691.png)
![N-ethyl-2-methoxy-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B4585699.png)
![2,2-dibromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methylcyclopropanecarboxamide](/img/structure/B4585714.png)

![3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4585736.png)
![N-benzyl-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585741.png)
![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4585753.png)